Cas no 1235097-41-2 (N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide)

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a phenylbutanamide moiety. This structure imparts potential bioactivity, making it of interest in medicinal chemistry and pharmaceutical research. The 3-methyl-1,2,4-oxadiazole group enhances metabolic stability, while the phenylbutanamide chain may contribute to binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. High purity and consistent synthesis protocols ensure reliability for research purposes.
N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide structure
1235097-41-2 structure
Product Name:N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide
CAS No:1235097-41-2
MF:C14H17N3O2
MW:259.303683042526
CID:6343411
PubChem ID:49722197
Update Time:2025-10-19

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide
    • N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide
    • AKOS024526135
    • 1235097-41-2
    • VU0526867-1
    • N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide
    • F5871-2022
    • Inchi: 1S/C14H17N3O2/c1-11-16-14(19-17-11)10-15-13(18)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,15,18)
    • InChI Key: FPTQELCVWCJYAD-UHFFFAOYSA-N
    • SMILES: O=C(CCCC1C=CC=CC=1)NCC1=NC(C)=NO1

Computed Properties

  • Exact Mass: 259.132076794g/mol
  • Monoisotopic Mass: 259.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 68Ų

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F5871-2022-2μmol
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